molecular formula C10H9FN2O2 B2425400 1-(3-Amino-4-fluorophenyl)pyrrolidine-2,5-dione CAS No. 953741-07-6

1-(3-Amino-4-fluorophenyl)pyrrolidine-2,5-dione

Cat. No.: B2425400
CAS No.: 953741-07-6
M. Wt: 208.192
InChI Key: YCZCNWWMOUAKFV-UHFFFAOYSA-N
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Description

1-(3-Amino-4-fluorophenyl)pyrrolidine-2,5-dione (CAS 953741-07-6) is a high-value chemical building block belonging to the 3-aminopyrrolidine-2,5-dione class of compounds, which are the subject of extensive research in medicinal chemistry for the development of new therapeutic agents . This compound features a molecular formula of C10H9FN2O2 and a molecular weight of 208.19 g/mol . Its structure integrates a fluorinated aniline moiety with the pyrrolidine-2,5-dione (succinimide) pharmacophore, a core structure recognized as pivotal for activity in the central nervous system (CNS) . The primary research application of this compound is in the field of neuroscience, particularly as a key synthetic intermediate for the design and discovery of novel anticonvulsant and antiepileptic drugs . The pyrrolidine-2,5-dione scaffold is a well-explored pharmacophore in this context, exemplified by the antiepileptic drug ethosuximide . Recent scientific studies on structurally related 3-aminopyrrolidine-2,5-dione derivatives have demonstrated significant promise, revealing broad-spectrum antiseizure activity in established animal models of epilepsy, including the maximal electroshock (MES) test, the psychomotor seizure (6 Hz) test, and the subcutaneous pentylenetetrazole (scPTZ) test . Some derivatives have shown efficacy in models of pharmacoresistant seizures and have exhibited more favorable median effective doses (ED50) and protective index values than ethosuximide . The mechanism of action for this class of compounds is multifaceted and may involve interaction with key neuronal targets such as voltage-gated sodium channels, L-type calcium channels, and the GABAergic system . Researchers value this specific compound for its hybrid structure, which allows for strategic structural modifications to create multi-target-directed ligands (MTDLs), a modern approach to tackling complex neurological disorders with high drug-resistance rates . This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

1-(3-amino-4-fluorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c11-7-2-1-6(5-8(7)12)13-9(14)3-4-10(13)15/h1-2,5H,3-4,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZCNWWMOUAKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC(=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953741-07-6
Record name 1-(3-amino-4-fluorophenyl)pyrrolidine-2,5-dione
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Preparation Methods

Synthetic Route Design and Reaction Mechanisms

Retrosynthetic Analysis

The target molecule comprises a pyrrolidine-2,5-dione (maleimide) core substituted with a 3-amino-4-fluorophenyl group. Retrosynthetically, the compound can be dissected into:

  • Maleic anhydride : Serves as the precursor for the maleimide ring.
  • 3-Amino-4-fluoroaniline : Provides the aromatic substituent with amino and fluorine functionalities.

Key challenges include preserving the amine group during maleimide formation and ensuring regioselective substitution.

Stepwise Synthesis

Formation of Maleamic Acid Intermediate

The synthesis begins with the condensation of 3-nitro-4-fluoroaniline and maleic anhydride to form the maleamic acid intermediate. This reaction is typically conducted in anhydrous diethyl ether at 0–5°C to minimize side reactions. The nitro group is retained at this stage to prevent undesired nucleophilic attacks on the maleic anhydride.

Reaction Conditions :

  • Solvent : Diethyl ether
  • Temperature : 0–5°C
  • Molar Ratio : 1:1 (aniline:maleic anhydride)
  • Yield : 85–90%

The intermediate is isolated via filtration and used without further purification.

Cyclization to Maleimide

Cyclization of the maleamic acid to the maleimide is achieved using acetic anhydride and sodium acetate under reflux. This step eliminates water and forms the five-membered ring.

Optimized Conditions :

  • Reagents : Acetic anhydride (5 equiv), sodium acetate (0.5 equiv)
  • Temperature : 100°C (reflux)
  • Time : 30–60 minutes
  • Yield : 75–80%

The product, 1-(3-nitro-4-fluorophenyl)pyrrolidine-2,5-dione, is purified via recrystallization from ethanol.

Reduction of Nitro to Amino Group

The nitro group is reduced to an amine using catalytic hydrogenation. Palladium on carbon (Pd/C, 10% w/w) in ethanol under hydrogen gas (1 atm) affords the final product.

Critical Parameters :

  • Catalyst Loading : 5–10% Pd/C
  • Solvent : Ethanol
  • Temperature : 25°C (ambient)
  • Yield : 85–90%

Alternative reduction methods (e.g., Fe/HCl, SnCl₂/HCl) yield inferior purity due to over-reduction or side reactions.

Side Reactions and Mitigation Strategies

  • Amine Protection : Direct use of 3-amino-4-fluoroaniline leads to maleamic acid oligomerization. Nitro-group protection circumvents this issue.
  • Ring Opening : Prolonged heating during cyclization may hydrolyze the maleimide. Strict temperature control (≤100°C) is essential.

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance yield and reduce reaction times. Key benefits include:

  • Improved Heat Transfer : Mitigates decomposition during cyclization.
  • Scalability : Throughput of 5–10 kg/day achievable with microreactor systems.

Table 1: Comparative Analysis of Batch vs. Flow Synthesis

Parameter Batch Process Flow Process
Cyclization Time 60 minutes 15 minutes
Yield 75–80% 85–90%
Purity 95% 98%

Purification Techniques

  • Recrystallization : Ethanol/water (7:3 v/v) achieves >98% purity.
  • Chromatography : Reserved for high-purity demands (≥99.9%), using silica gel and ethyl acetate/hexane (1:2).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, 1H, Ar-H), 7.45 (dd, 1H, Ar-H), 6.20 (s, 2H, NH₂), 3.05 (s, 4H, maleimide-CH₂).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 175.2 (C=O), 162.1 (C-F), 135.6–115.2 (Ar-C), 38.5 (maleimide-CH₂).
  • IR (KBr) : 1775 cm⁻¹ (C=O), 1620 cm⁻¹ (C-N), 1510 cm⁻¹ (C-F).

Chromatographic Purity

  • HPLC : >99% purity (C18 column, acetonitrile/water 60:40, 1.0 mL/min).

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-4-fluorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Medicinal Chemistry

1-(3-Amino-4-fluorophenyl)pyrrolidine-2,5-dione has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Studies have shown that pyrrolidine derivatives exhibit significant anticancer properties. For example, certain derivatives have demonstrated the ability to inhibit enzymes involved in steroidogenesis, such as aromatase, with IC50 values comparable to known inhibitors like Aminoglutethimide. The structural modifications in these compounds can lead to varying degrees of potency against different cancer types.
  • Antimicrobial Properties : Research indicates that compounds similar to this compound possess antimicrobial activities against pathogens like Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values for these derivatives range from 3.12 to 12.5 µg/mL, suggesting that specific substituents enhance their efficacy.
  • Anticonvulsant Activity : A focused series of pyrrolidine derivatives have been reported to show potent anticonvulsant properties in animal models. These compounds were evaluated using the maximal electroshock (MES) test and demonstrated broad-spectrum activity against various seizure types .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block:

  • Synthesis of Complex Molecules : The compound can be utilized as a precursor in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions such as nucleophilic substitutions and cyclization processes that can lead to the formation of new compounds with desired properties.
  • Reagent in Organic Reactions : It acts as a reagent in several organic synthesis pathways, contributing to the development of novel chemical entities for pharmaceutical applications.

Case Study 1: Anticancer Research

A study focusing on pyrrolidine derivatives demonstrated that specific modifications could lead to enhanced anticancer activity. One derivative showed an IC50 value of 23.8 µM against aromatase, indicating potential for further development as a therapeutic agent in hormone-dependent cancers.

Case Study 2: Anticonvulsant Activity

Research conducted on hybrid pyrrolidine-2,5-dione derivatives revealed promising anticonvulsant effects. Compounds were tested in established seizure models, showing efficacy comparable to existing anticonvulsants while maintaining a favorable safety profile .

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, stabilizing the compound within the active site of the target. The exact pathways and targets depend on the specific application and the biological context .

Biological Activity

1-(3-Amino-4-fluorophenyl)pyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C10H10N2O2C_{10}H_{10}N_{2}O_{2} and a molecular weight of 190.2 g/mol. Its structure features a pyrrolidine ring, which is known for its ability to interact with various biological targets, including enzymes and receptors.

This compound exhibits its biological activity primarily through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) .
  • Receptor Modulation : It interacts with various receptors, potentially influencing signaling pathways related to inflammation and cancer .

Antibacterial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Antifungal Activity

In addition to antibacterial effects, studies have shown antifungal activity against various fungal strains. The structural modifications in the pyrrolidine ring can enhance this activity, making it a promising scaffold for developing new antifungal agents .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies reveal that it can significantly reduce the expression of pro-inflammatory markers such as COX-2 and iNOS in cellular models . This suggests potential applications in treating inflammatory diseases.

Anticancer Potential

Preliminary studies indicate that this compound may have anticancer properties by inducing apoptosis in cancer cell lines. Its mechanism may involve the modulation of cell cycle regulators and apoptotic pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrrolidine derivatives:

  • Antibacterial Screening :
    • A focused library screening identified several pyrrolidine derivatives with potent antibacterial activity against multidrug-resistant strains of Pseudomonas aeruginosa. The compounds exhibited inhibition rates between 60% to 100% at concentrations of 100 µM .
  • Anti-inflammatory Mechanisms :
    • A study demonstrated that specific derivatives significantly decreased the mRNA expression levels of COX-2 and iNOS compared to standard anti-inflammatory drugs like indomethacin .
  • Anticancer Activity :
    • Research indicated that certain derivatives could inhibit tumor growth in xenograft models, suggesting a potential role in cancer therapy .

Data Tables

Biological ActivityObserved EffectsReference
AntibacterialMIC values: 0.0039 - 0.025 mg/mL
AntifungalEffective against various fungal strains
Anti-inflammatoryReduced COX-2 and iNOS expression
AnticancerInduced apoptosis in cancer cells

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3-amino-4-fluorophenyl)pyrrolidine-2,5-dione, and how are intermediates purified?

The synthesis typically involves functionalization of pyrrolidine-2,5-dione scaffolds via nucleophilic substitution or cyclization reactions. A practical route includes:

  • Aza-Michael Addition : Reacting maleimide derivatives with substituted anilines (e.g., 3-amino-4-fluorophenylamine) using bases like TMEDA (tetramethylethylenediamine) to form the pyrrolidine core .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) is used to isolate intermediates. Co-crystallization with pyrrolidine-2,5-dione (e.g., as in 4-chloro-3-fluoro-2-methylaniline–pyrrolidine-2,5-dione complexes) enhances purity .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm regioselectivity of the amino-fluorophenyl substitution (e.g., aromatic protons at δ 6.8–7.2 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks. For example, the co-crystal structure of analogous compounds (e.g., 4-chloro-3-fluoro-2-methylaniline–pyrrolidine-2,5-dione) reveals planar pyrrolidine rings and intermolecular N–H···O interactions .

Q. What are the primary applications of this compound in drug discovery?

It serves as a precursor for bioactive molecules:

  • Glycosidase Inhibitors : Structural analogs (e.g., polyhydroxylated aminopyrrolidines) inhibit enzymes involved in carbohydrate metabolism .
  • Chiral Ligands : The pyrrolidine-2,5-dione core facilitates asymmetric catalysis in stereoselective syntheses .

Advanced Research Questions

Q. How do catalytic methods (e.g., Fe2_22​O3_33​@SiO2_22​/In2_22​O3_33​) improve synthesis efficiency compared to conventional routes?

  • Catalytic Advantages : Fe2_2O3_3@SiO2_2/In2_2O3_3 nanoparticles enhance reaction rates and yields (e.g., 85–92% vs. 60–70% in conventional methods) by promoting Michael addition via Lewis acid activation .
  • Sustainability : Heterogeneous catalysts reduce waste and enable recyclability (≥5 cycles without significant activity loss) .

Q. How does the electron-withdrawing fluorine substituent influence reactivity in substitution reactions?

  • Regioselectivity : The 4-fluoro group directs electrophilic substitution to the 3-amino position via resonance and inductive effects.
  • Stability : Fluorine enhances metabolic stability in vivo, critical for pharmacokinetic optimization in drug candidates .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives?

  • Structural Variability : Differences in substituents (e.g., 4-iodo vs. 4-fluoro) alter binding affinity. For example, 4-iodophenyl analogs show higher enzyme inhibition (IC50_{50} = 1.2 µM) than fluorinated derivatives (IC50_{50} = 3.8 µM) due to enhanced van der Waals interactions .
  • Assay Conditions : Variations in pH, solvent, or enzyme isoforms (e.g., α- vs. β-glycosidases) account for discrepancies. Standardized protocols (e.g., Tris-HCl buffer, pH 7.4) are recommended .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies key interactions with enzyme active sites, such as hydrogen bonds between the pyrrolidine carbonyl and catalytic aspartate residues .
  • MD Simulations : Reveal dynamic stability of ligand-protein complexes over 100 ns trajectories, guiding structural optimization .

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